4-Hydrazino-2-(trifluoromethyl)quinazoline

Übersicht

Beschreibung

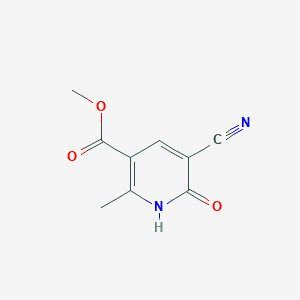

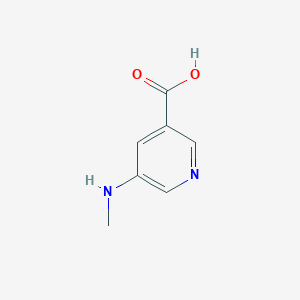

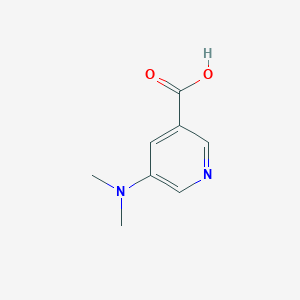

The compound 4-Hydrazino-2-(trifluoromethyl)quinazoline is a derivative of quinazoline, a bicyclic aromatic compound that is a part of various pharmacologically active compounds. The hydrazino group attached to the quinazoline ring can act as a versatile precursor for synthesizing a range of heterocyclic compounds, which have shown potential in medicinal chemistry, particularly as antihistaminic agents .

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves the cyclization of hydrazinoquinazolines with various one-carbon donors. For instance, the starting material 2-hydrazino-3-phenylquinazolin-4(3H)-one was synthesized from aniline by a novel route and then cyclized to produce 1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones . Similarly, 2-hydrazino-3-benzyl-3H-quinazolin-4-one was synthesized from benzylamine and further cyclized to yield 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones . These innovative synthetic routes provide access to a variety of quinazoline derivatives with potential pharmacological activities.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a triazolo ring fused to the quinazoline core. This structural motif is common in the synthesized compounds, such as 1,2,4-triazolo[4,3-a]quinazolin-5-ones . The precise molecular structure of these compounds is confirmed by various spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry .

Chemical Reactions Analysis

The hydrazino group in quinazoline derivatives is reactive and can undergo cyclization reactions with one-carbon donors to form triazolo-annelated quinazolines . These cyclization reactions are crucial for the synthesis of various quinazoline derivatives with potential biological activities. Additionally, the hydrazino moiety can be replaced by other functional groups, such as hydroxyamino, to yield different analogues, although this may affect the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Hydrazino-2-(trifluoromethyl)quinazoline derivatives are influenced by the substituents on the quinazoline ring. These properties are essential for determining the compounds' pharmacokinetic profiles and their suitability as drug candidates. The synthesized quinazoline derivatives exhibit significant in vivo H1-antihistaminic activity with minimal sedation, suggesting favorable pharmacological properties . The antimalarial and antitumor properties of some quinazoline derivatives have also been investigated, although modifications to the 4-amino group, such as replacing it with a hydrazino group, have been found to reduce these activities .

Wissenschaftliche Forschungsanwendungen

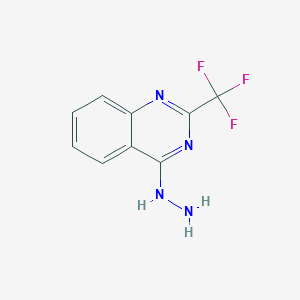

- Specific Scientific Field: Cancer Research

- Summary of the Application: 4-Hydrazino-2-(trifluoromethyl)quinazoline and its derivatives have been studied for their potential as Werner (WRN) helicase inhibitors . WRN helicase is a protein that is involved in DNA repair and replication, and its inhibition can lead to genomic instability, a key hallmark of cancer .

- Methods of Application or Experimental Procedures: A series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed and synthesized through a structural optimization strategy . The anticancer activities of these compounds were evaluated against PC3, K562, and HeLa cell lines using the MTT assay . To determine whether the anticancer activity of the target compound is WRN dependent, the WRN expression levels in PC3, HeLa, and K562 cells were assessed by Western blotting .

- Results or Outcomes: Some of these compounds exhibited excellent inhibitory activity against the three different cancer cell lines . Compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells, with IC50 values of 3871.5, 613.6 and 134.7 nM, respectively . Further study demonstrated that among the tested compounds, 13a was the most sensitive to PC3-WRN .

Safety And Hazards

The safety information available indicates that 4-Hydrazino-2-(trifluoromethyl)quinazoline is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Eigenschaften

IUPAC Name |

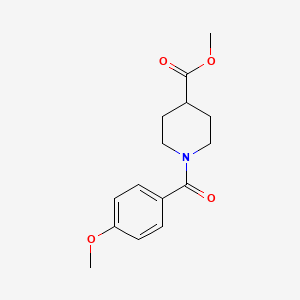

[2-(trifluoromethyl)quinazolin-4-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4/c10-9(11,12)8-14-6-4-2-1-3-5(6)7(15-8)16-13/h1-4H,13H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZZCRXGECYMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363080 | |

| Record name | 4-hydrazino-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831688 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Hydrazino-2-(trifluoromethyl)quinazoline | |

CAS RN |

154136-31-9 | |

| Record name | 4-hydrazino-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]furan](/img/structure/B1301364.png)

![2,4,5-Trichlorobenzo[d]thiazole](/img/structure/B1301390.png)

![4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1301395.png)

![3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1301401.png)

![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B1301411.png)

![Ethyl 2-{4-bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B1301439.png)